

AKOS-22: A Technical Guide to the Inhibition of Mitochondrial Apoptosis

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Compound of Interest

Compound Name: AKOS-22
Cat. No.: B15611334

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Abstract

This technical guide provides a comprehensive overview of **AKOS-22**, a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), and its role in the modulation of mitochondrial apoptosis. **AKOS-22** has emerged as a valuable research tool for studying the intricate mechanisms of programmed cell death and holds potential for therapeutic development in diseases characterized by dysregulated apoptosis. This document details the mechanism of action of **AKOS-22**, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Mitochondrial Apoptosis and the Role of VDAC1

Mitochondria are central to the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death essential for tissue homeostasis. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane (OMM), which leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. This release triggers a cascade of caspase activation, culminating in cellular dismantling.

The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the OMM and plays a crucial role as a gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol. Beyond its role in metabolism, VDAC1 is a key regulator of mitochondrial apoptosis. Under apoptotic stimuli, VDAC1 undergoes oligomerization to form a large pore, facilitating the release of cytochrome c. This oligomerization is a pivotal control point in the commitment to apoptosis.

AKOS-22: A Potent Inhibitor of VDAC1-Mediated Apoptosis

AKOS-22 is a small molecule that has been identified as a direct inhibitor of VDAC1. Its chemical formula is $C_{22}H_{21}ClF_3N_3O_3$, and it has a molecular weight of 467.87 g/mol. **AKOS-22** exerts its anti-apoptotic effects by specifically targeting VDAC1, thereby preventing the crucial steps that lead to the release of mitochondrial pro-apoptotic factors.

Mechanism of Action

AKOS-22 directly binds to VDAC1, with a reported dissociation constant (K_d) of 15.4 μ M. This interaction physically impedes the ability of individual VDAC1 monomers to self-associate into the oligomeric pores required for cytochrome c release. By inhibiting VDAC1 oligomerization, **AKOS-22** effectively blocks a key event in the mitochondrial apoptosis cascade. This mechanism has been shown to protect cells from apoptosis induced by various stimuli and to preserve mitochondrial function.

Quantitative Data on AKOS-22 Efficacy

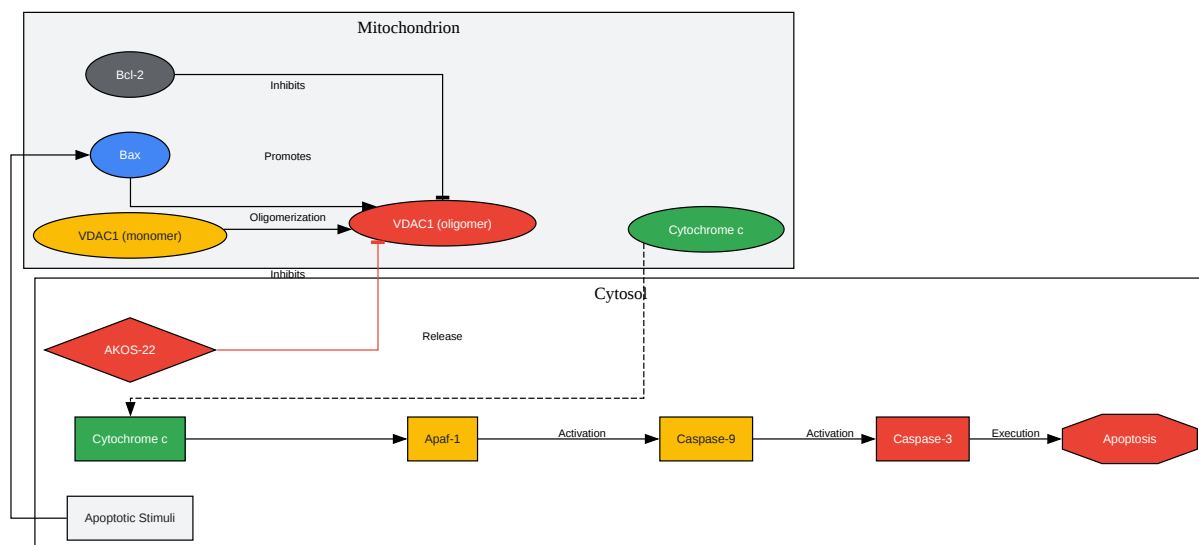
The inhibitory activity of **AKOS-22** on VDAC1 function and its downstream effects on apoptosis have been quantified in cellular assays. The following table summarizes the key quantitative data for **AKOS-22**.

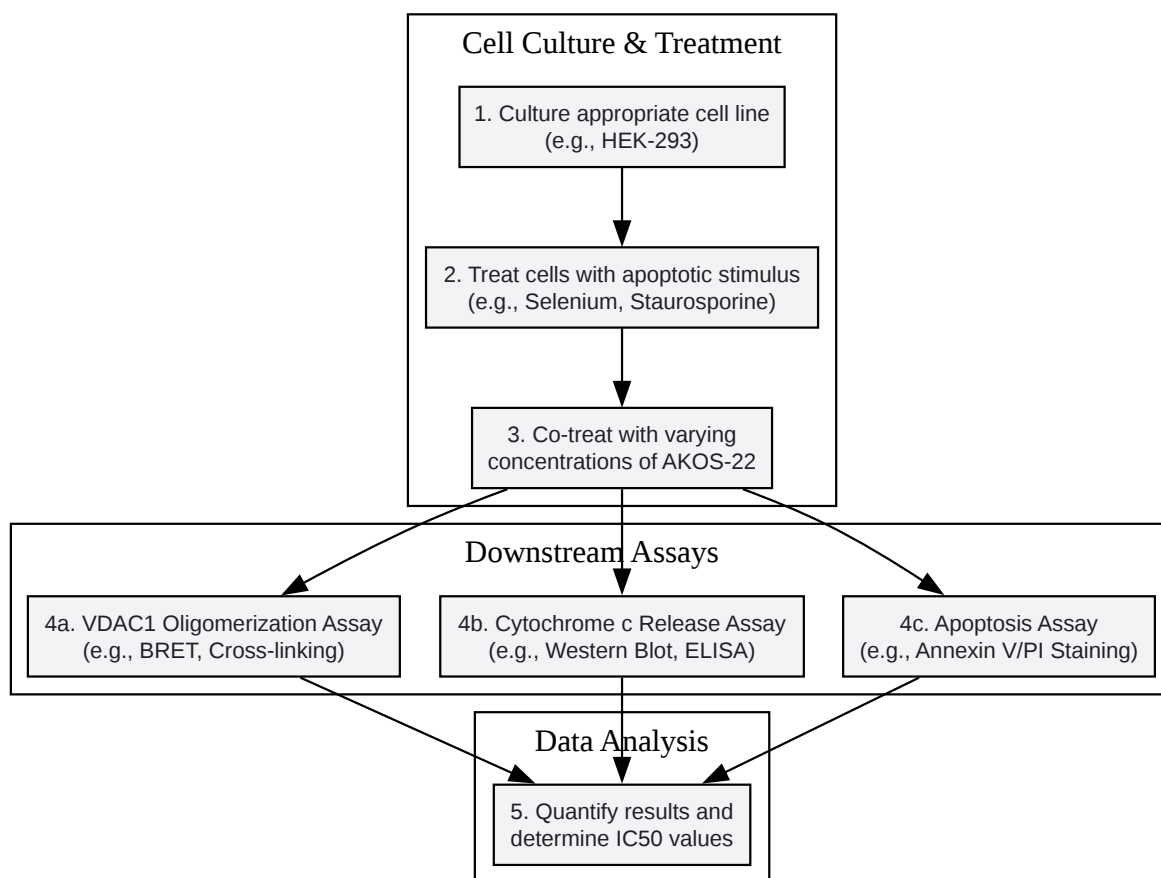
Parameter	Value	Cell Line	Notes
VDAC1 Binding (Kd)	15.4 μ M	-	Determined by in vitro binding assays.
IC50 for Apoptosis Inhibition	\sim 7.5 μ M	HEK-293	Concentration at which 50% of apoptosis is inhibited.
IC50 for VDAC1 Oligomerization Inhibition	\sim 7.5 μ M	HEK-293	Concentration at which 50% of VDAC1 oligomerization is inhibited.
IC50 for Cytochrome C Release Inhibition	3.3 - 3.6 μ M	HEK-293	Concentration at which 50% of selenium-induced cytochrome c release is inhibited.

Signaling Pathways and Experimental Visualizations

AKOS-22 Inhibition of the Mitochondrial Apoptosis Pathway

The following diagram illustrates the signaling pathway of mitochondrial apoptosis and the specific point of inhibition by **AKOS-22**.





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